N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a thiazole-based compound featuring a 5-acetyl-4-phenyl-substituted thiazole core linked to a 2-methylbenzamide group. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The acetyl group at position 5 and the phenyl group at position 4 on the thiazole ring, combined with the 2-methylbenzamide moiety, likely influence its electronic, steric, and solubility profiles, making it a candidate for further biological evaluation.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-8-6-7-11-15(12)18(23)21-19-20-16(17(24-19)13(2)22)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFALOGCIMNDJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide typically involves multi-step reactions. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-acetyl-4-phenyl-1,3-thiazole-2-amine under appropriate conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide belongs to the thiazole family and features a heterocyclic structure that includes both sulfur and nitrogen atoms. The compound's molecular formula is , with a molecular weight of approximately 274.34 g/mol . Its unique substitution pattern on the thiazole ring contributes to its distinct chemical reactivity and biological properties.
1. Enzyme Inhibition
Research indicates that this compound exhibits potential enzyme inhibition properties. It can effectively bind to active sites of specific enzymes, disrupting their function and inhibiting enzymatic activity. This characteristic positions it as a candidate for further exploration in drug design.
2. Antibacterial Properties
The compound has been investigated for its antibacterial activity. Studies have shown that derivatives of thiazole compounds often exhibit varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, structural modifications can enhance potency against pathogens like Escherichia coli and Staphylococcus aureus, suggesting that this compound could be explored as a lead compound in developing new antibiotics .
Case Study 1: Antibacterial Activity Assessment
A study evaluated various thiazole derivatives, including this compound, against clinical strains of bacteria. The results indicated that modifications to the phenyl moiety significantly influenced antibacterial potency. The compound demonstrated a notable zone of inhibition against E. coli, suggesting its potential as a therapeutic agent .
Case Study 2: Enzyme Interaction Studies
Investigations into the interaction of this compound with specific enzymes revealed that it could inhibit enzyme activity through competitive binding mechanisms. This finding supports its application in drug development targeting enzyme-related diseases.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors on cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Moiety
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-fluorobenzamide
- Structure : Differs by a fluorine atom at the benzamide’s ortho position instead of methyl.
- Properties :
- Implications : The electron-withdrawing fluorine may enhance metabolic stability but reduce solubility compared to the methyl group.
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Structure : Methoxy group at benzamide’s para position; thiazole substituted with 4-methylphenyl and phenyl groups.
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Substituent Variations on the Thiazole Ring
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide
- Structure : Nitro group at thiazole’s position 5; benzamide with trifluoromethyl.
- Crystal Structure: Exhibits intermolecular N–H···N hydrogen bonding, forming 1D chains.
- Biological Activity : Demonstrated anti-parasitic activity, suggesting nitro-substituted thiazoles may target enzymes like PFOR .
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Hydroxy and methoxy groups on the phenyl ring attached to thiazole.
- Biological Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC50 ~9–11 mM), highlighting the role of polar substituents in enzyme binding .
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylbenzamide is a synthetic compound belonging to the thiazole family, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 314.4 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioamides.
- Coupling with Benzamide : The acetylated thiazole is coupled with 2-methylbenzamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane.
This synthetic pathway allows for the production of high-purity compounds suitable for biological testing.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Research indicates that this compound has potential anticancer properties. It has been evaluated against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The thiazole core may interact with specific molecular targets involved in cancer cell signaling pathways, leading to cell cycle arrest and programmed cell death.
The biological activity of this compound can be attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or those crucial for cancer cell metabolism.
- Receptor Binding : Its structural features allow it to bind to specific receptors on cancer cells, modulating their activity and promoting apoptosis .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
